molecular formula C19H22N4O3S2 B2655013 3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034475-78-8

3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2655013
CAS RN: 2034475-78-8
M. Wt: 418.53
InChI Key: SAPCTJJHXXWGBF-UHFFFAOYSA-N
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Description

3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
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Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has been less explored. However, recent research has shed light on catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the transformation of boronic esters into alkyl radicals, which can then participate in various reactions.

Application: Formal Anti-Markovnikov Hydromethylation of Alkenes: By pairing catalytic protodeboronation with a Matteson–CH₂–homologation, researchers have achieved a valuable yet previously unknown transformation: formal anti-Markovnikov alkene hydromethylation. This reaction allows for the addition of a methyl group to the less substituted carbon of an alkene, contrary to the traditional Markovnikov rule. The resulting products have potential applications in drug synthesis, natural product modification, and materials science.

Other Applications

While the above examples highlight specific areas, keep in mind that this compound’s radical-based reactivity opens doors to diverse applications. Researchers are actively exploring its potential in fields such as:

a. Medicinal Chemistry: The compound’s unique structure and reactivity could inspire novel drug candidates. By leveraging its radical chemistry, medicinal chemists may design molecules with targeted biological effects.

b. Materials Science: Functionalized alkyl radicals derived from protodeboronation could find applications in materials science. From polymerization to surface modification, these radicals offer exciting possibilities.

c. Organic Synthesis: Beyond the specific examples mentioned, this compound’s reactivity can contribute to the synthesis of complex organic molecules. Researchers continue to explore its utility in diverse contexts.

properties

IUPAC Name

4-(2-methylphenyl)-3-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-14-5-2-3-6-16(14)23-17(20-21-19(23)24)13-15-8-10-22(11-9-15)28(25,26)18-7-4-12-27-18/h2-7,12,15H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPCTJJHXXWGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

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